Cas no 2248292-55-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate 化学的及び物理的性質
名前と識別子
-
- 2248292-55-7
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate
- EN300-6516525
-
- インチ: 1S/C19H17NO4/c1-2-5-13-8-10-14(11-9-13)12-17(21)24-20-18(22)15-6-3-4-7-16(15)19(20)23/h3-4,6-11H,2,5,12H2,1H3
- InChIKey: XJGVPRVBVAJZRI-UHFFFAOYSA-N
- ほほえんだ: O(C(CC1C=CC(=CC=1)CCC)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 323.11575802g/mol
- どういたいしつりょう: 323.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 472
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516525-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate |
2248292-55-7 | 10g |
$3622.0 | 2023-05-31 | ||
Enamine | EN300-6516525-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate |
2248292-55-7 | 0.1g |
$741.0 | 2023-05-31 | ||
Enamine | EN300-6516525-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate |
2248292-55-7 | 0.05g |
$707.0 | 2023-05-31 | ||
Enamine | EN300-6516525-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate |
2248292-55-7 | 2.5g |
$1650.0 | 2023-05-31 | ||
Enamine | EN300-6516525-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate |
2248292-55-7 | 5g |
$2443.0 | 2023-05-31 | ||
Enamine | EN300-6516525-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate |
2248292-55-7 | 0.25g |
$774.0 | 2023-05-31 | ||
Enamine | EN300-6516525-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate |
2248292-55-7 | 1g |
$842.0 | 2023-05-31 | ||
Enamine | EN300-6516525-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate |
2248292-55-7 | 0.5g |
$809.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetateに関する追加情報
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate (CAS: 2248292-55-7)
Recent studies on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate (CAS: 2248292-55-7) have highlighted its potential as a novel bioactive compound in pharmaceutical and chemical biology research. This ester derivative, characterized by its unique isoindole-1,3-dione scaffold and propylphenyl moiety, has garnered attention due to its promising pharmacological properties, including anti-inflammatory and enzyme inhibitory activities. The compound's structural features suggest potential applications in drug development, particularly in targeting specific metabolic pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The research demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate exhibits a 50% inhibitory concentration (IC50) of 0.8 μM against COX-2, with minimal effects on COX-1, indicating its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations further revealed its binding affinity for the COX-2 active site, supported by hydrogen bonding with key residues.
Further investigations into the compound's pharmacokinetic properties were reported in a 2024 Bioorganic & Medicinal Chemistry Letters article. The study utilized in vitro metabolic stability assays with human liver microsomes, showing a half-life (t1/2) of 45 minutes and moderate plasma protein binding (82%). These findings suggest the need for structural optimization to improve metabolic stability while maintaining target engagement. Additionally, preliminary in vivo studies in murine models demonstrated dose-dependent anti-inflammatory effects at 10-50 mg/kg doses, with reduced edema formation in carrageenan-induced paw inflammation tests.
The synthetic accessibility of 2248292-55-7 has also been explored, with recent advances in green chemistry approaches. A 2023 Organic Process Research & Development publication detailed a solvent-free mechanochemical synthesis achieving 78% yield, significantly reducing environmental impact compared to traditional solution-phase methods. This development enhances the compound's appeal for scalable production in pharmaceutical applications.
Current research directions focus on structure-activity relationship (SAR) studies to optimize both potency and drug-like properties. Several analogs have been synthesized by modifying the propylphenyl group or the isoindole-1,3-dione core, with preliminary data suggesting improved metabolic stability when introducing electron-withdrawing substituents. These ongoing investigations position 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-propylphenyl)acetate as a promising lead compound for developing new therapeutic agents targeting inflammation and related pathologies.
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